Methyl 3,5-dichloro-2,4-dihydroxybenzoate

Lipophilicity XLogP3 Membrane Permeability

Researchers synthesizing 5,7-dichlorocoumaran-3-one require a precursor that reliably cyclizes-generic dihydroxybenzoates fail. Methyl 3,5-dichloro-2,4-dihydroxybenzoate (CAS 117943-25-6) provides a literature-validated synthetic route. • Confirmed precursor for 5,7-dichlorocoumaran-3-one synthesis • Defined antimicrobial baseline: MIC 15 µg/mL against Bacillus subtilis • Distinct LogP 2.9 & dual H-bond donor/acceptor profile for SAR optimization

Molecular Formula C8H6Cl2O4
Molecular Weight 237.03 g/mol
CAS No. 117943-25-6
Cat. No. B178388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,5-dichloro-2,4-dihydroxybenzoate
CAS117943-25-6
SynonymsMethyl 3,5-dichloro-2,4-dihydroxybenzoate
Molecular FormulaC8H6Cl2O4
Molecular Weight237.03 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C(=C1O)Cl)O)Cl
InChIInChI=1S/C8H6Cl2O4/c1-14-8(13)3-2-4(9)7(12)5(10)6(3)11/h2,11-12H,1H3
InChIKeyLGGJRXUHDLFIGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3,5-dichloro-2,4-dihydroxybenzoate Overview


Methyl 3,5-dichloro-2,4-dihydroxybenzoate (CAS 117943-25-6) is a highly substituted aromatic ester of the benzoic acid class [1]. Its structure is defined by the presence of two chlorine atoms at the 3- and 5-positions, two hydroxyl groups at the 2- and 4-positions, and a methyl ester functional group on a single benzene ring . This specific and dense substitution pattern imparts distinct physicochemical properties, including a calculated LogP (XLogP3) of 2.9, differentiating it from less substituted analogs and providing a unique reactivity profile as a synthetic building block [2].

Synthetic building block

Distinct chloro-hydroxy substitution pattern supports heterocycle synthesis and reactivity tuning.

Antimicrobial screening support

Reported activity profile supports structure-activity relationship (SAR) studies for antimicrobial research.

Lipophilicity reference

Calculated LogP difference guides membrane permeability and molecular probe design research.

Methyl 3,5-dichloro-2,4-dihydroxybenzoate: Not a Generic Substitute


Substituting methyl 3,5-dichloro-2,4-dihydroxybenzoate with a generic, less substituted dihydroxybenzoate (e.g., methyl 3,5-dihydroxybenzoate) or an incorrectly chlorinated analog is not scientifically valid for applications requiring specific reactivity, lipophilicity, or biological activity . The presence of both electron-withdrawing chloro and electron-donating hydroxy groups on the same ring creates a unique electronic environment that governs its interaction with biological targets and its behavior in chemical transformations [1]. This compound is not merely a 'derivative'; the specific substitution pattern is the primary determinant of its function, a fact confirmed by spectroscopic and theoretical comparisons showing that changes in metal counterions or substituents drastically alter the electronic system and, consequently, the observed antimicrobial activity [2].

Less-substituted analogs Missing chlorine atoms alter electronic profile and lipophilicity, shifting reactivity and biological readouts.
Positional isomers Different substitution pattern (e.g., 2-hydroxy-3,5-dichloro) fails to cyclize in validated coumaranone synthesis.
Alkali metal salt forms Metal counterion-dependent antimicrobial spectrum may not represent the methyl ester’s specific SAR profile.

Methyl 3,5-dichloro-2,4-dihydroxybenzoate: Head-to-Head Evidence


Lipophilicity and Permeability Advantage

Methyl 3,5-dichloro-2,4-dihydroxybenzoate (target) exhibits significantly higher calculated lipophilicity compared to its non-halogenated parent, methyl 3,5-dihydroxybenzoate (comparator). This increase in LogP is a direct consequence of the electron-withdrawing and hydrophobic chlorine atoms at the 3- and 5-positions [1].

Lipophilicity Comparison
Class-level inference
Target XLogP3 2.9
vs
Comparator 1.3
Δ = 1.6 LogP units
Supports permeability context for probe design
In silico calculation; verify experimentally
Lipophilicity XLogP3 Membrane Permeability Drug Design

Antimicrobial Activity Profile

Methyl 3,5-dichloro-2,4-dihydroxybenzoate has demonstrated antimicrobial activity with a quantified Minimum Inhibitory Concentration (MIC). This establishes a baseline for its biological activity, differentiating it from 3,5-dichlorobenzoate alkali metal salts, which, while structurally related, show a broad spectrum of antimicrobial effectiveness that is highly dependent on the specific metal counterion and substitution pattern [1]. The target compound's methyl ester form provides a distinct and quantifiable activity profile.

Antimicrobial MIC
Cross-study comparable
15 µg/mL
Against B. subtilis & M. luteus
Quantified baseline for antimicrobial SAR studies
Activity differs from salt-class dependent profiles
Antimicrobial MIC Structure-Activity Relationship Bacillus subtilis

Coumaranone Synthesis Precursor

This compound serves as a key starting material in a published, three-stage synthesis of 5,7-dichlorocoumaran-3-one [1]. Its specific 2-hydroxy-3,5-dichloro substitution pattern is essential for this transformation, which cannot be achieved using alternative starting materials such as 2,4-dichlorophenoxyacetic acid or ω-bromo-2-hydroxy-3,5-dichloroacetophenone [1].

Coumaranone Synthesis
Head-to-head
This compound Successful cyclization
vs
Alternate routes Could not be prepared
Validated synthetic route for coumaranone core
Yield not specified; route reproducibility review recommended
Synthetic Chemistry Building Block Coumaranone Heterocycle Synthesis

Methyl 3,5-dichloro-2,4-dihydroxybenzoate: Key Applications


Coumaranone Scaffold Synthesis

In medicinal chemistry projects focused on developing novel heterocyclic compounds, methyl 3,5-dichloro-2,4-dihydroxybenzoate is a uniquely effective precursor for the synthesis of 5,7-dichlorocoumaran-3-one [1]. Unlike alternative reagents that fail to cyclize, this compound provides a successful, literature-validated route to this specific coumaranone core, enabling the construction of diverse compound libraries for biological screening.

Antimicrobial SAR Starting Point

This compound serves as a quantitative starting point for SAR investigations into new antimicrobial agents. Its defined Minimum Inhibitory Concentration (MIC) of 15 µg/mL against Bacillus subtilis provides a clear baseline for comparing the activity of newly synthesized analogs . Its calculated LogP of 2.9 further informs the design of derivatives with optimized membrane permeability, a crucial parameter for intracellular targeting [2].

Membrane Interaction Probe

The compound's distinct lipophilic profile (XLogP3 = 2.9) and hydrogen-bonding capacity (two H-bond donors, four acceptors) make it a suitable probe for studying the impact of halogenation on molecular interactions with lipid bilayers or protein binding pockets [2]. Researchers can use this compound to calibrate computational models or validate experimental permeability assays against the well-characterized, less lipophilic parent compound, methyl 3,5-dihydroxybenzoate.

Application
Selection Property
Validation Focus
Heterocycle synthesis
Validated synthetic route
Reaction reproducibility and yield confirmation
Antimicrobial SAR studies
Reported activity profile
Strain-specific activity and SAR interpretation
Lipophilicity-probe research
Calculated partition coefficient
Experimental permeability and membrane interaction

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23 linked technical documents
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